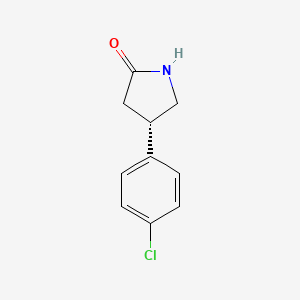

(S)-4-(4-Chlorophenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

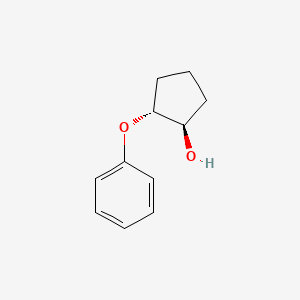

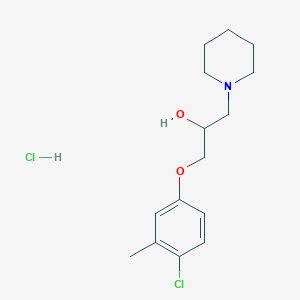

“(S)-4-(4-Chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H10ClNO . It has a molecular weight of 195.65 . The compound is also known by other names such as “(4RS)-4-(4-chlorophenyl)pyrrolidin-2-one” and "4-(4-chlorophenyl)pyrrolidin-2-one" .

Synthesis Analysis

The synthesis of derivatives of this compound has been reported in the literature . For instance, the starting point for the synthesis of some derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .

Molecular Structure Analysis

The compound has a five-membered pyrrolidine ring with a chlorine atom attached to the phenyl group . The InChI code for the compound is InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 390.0±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.9±3.0 kJ/mol . The compound has a flash point of 189.6±27.9 °C .

Scientific Research Applications

Stereoselective Behavior in Cardiovascular Applications

- Stereoselective behavior of functional analogues: The stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, was studied. This research highlights the significance of the stereocenter at C-2 of the pyrrolidine ring and the differences in properties between enantiomers (Carosati et al., 2009).

Chemical Synthesis and Structural Analysis

- Synthesis of 1-(arylsulfonyl)pyrrolidines: A method for the synthesis of pyrrolidine-1-sulfonylarene derivatives from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine was developed, showcasing a novel approach for creating derivatives (Smolobochkin et al., 2017).

- Molecular and crystal structure studies: Research on compounds like 1-(p-Chlorophenyl)-5α-methoxycarbonylmethyl-4β-(2-thienyl)pyrrolidin-2-one provided insights into molecular conformations and crystal structures, contributing to the understanding of chemical properties (Sivakumar et al., 1995).

Applications in Coordination Chemistry

- Synthesis and characterization of Co(III) complexes: The synthesis of Co(III) complexes involving pyrrolidine and other amines was explored, providing insights into their structural and spectroscopic characteristics (Amirnasr et al., 2001).

Biocatalytic and Biochemical Applications

- Production of chiral intermediates in drugs: A study demonstrated the production of (S)-CPMA, a chiral intermediate of the anti-allergic drug Betahistine, using a newly isolated Kluyveromyces sp. in an aqueous two-phase system, highlighting biocatalytic applications (Ni et al., 2012).

Green Chemistry and Efficient Synthesis Techniques

- Whole-cell biocatalytic synthesis in microreaction systems: A study focused on the synthesis of S-CPMA using E. coli in a liquid-liquid biphasic microreaction system, emphasizing efficient and green synthesis methods (Chen et al., 2021).

Safety and Hazards

The compound is classified as having acute toxicity when ingested (Oral), with a hazard statement H301 (ATE=100 mg/kg bodyweight) . It also has acute toxicity when in contact with skin (Dermal), with a hazard statement H311 (ATE=300 mg/kg bodyweight) . It has acute toxicity when inhaled, with a hazard statement H330 (ATE=0.005 mg/l/4h) . It can cause skin irritation, with a hazard statement H315 .

properties

IUPAC Name |

(4S)-4-(4-chlorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRPDYOZYMCTAK-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2610810.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile](/img/structure/B2610816.png)

![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)

![1-(3-Cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2610831.png)